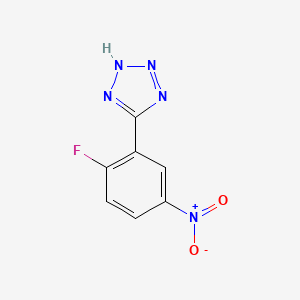
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is a chemical compound characterized by the presence of a tetrazole ring substituted with a 2-fluoro-5-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole typically involves the reaction of 2-fluoro-5-nitroaniline with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide (DMF) and temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cycloaddition: The tetrazole ring can participate in cycloaddition reactions with alkenes or alkynes to form new heterocyclic compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, ethanol as a solvent.
Substitution: Nucleophiles (amines, thiols), solvents like DMF or acetonitrile, temperatures ranging from 50°C to 100°C.
Cycloaddition: Alkenes or alkynes, copper(I) iodide (CuI) catalyst, solvents like toluene or dichloromethane (DCM).
Major Products Formed
Reduction: 5-(2-Fluoro-5-aminophenyl)-2H-tetrazole.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Cycloaddition: New heterocyclic compounds with potential biological activity.
Applications De Recherche Scientifique
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.
Mécanisme D'action
The mechanism of action of 5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro and fluoro groups can influence its binding affinity and selectivity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(2-Fluoro-4-nitrophenyl)-2H-tetrazole: Similar structure but with a different position of the nitro group.
5-(2-Chloro-5-nitrophenyl)-2H-tetrazole: Similar structure with a chlorine atom instead of fluorine.
5-(2-Fluoro-5-aminophenyl)-2H-tetrazole: Reduction product of the nitro compound.
Uniqueness
5-(2-Fluoro-5-nitrophenyl)-2H-tetrazole is unique due to the combination of the fluoro and nitro groups, which can influence its reactivity and potential applications. The presence of the tetrazole ring also adds to its versatility in various chemical reactions and biological activities.
Propriétés
IUPAC Name |
5-(2-fluoro-5-nitrophenyl)-2H-tetrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN5O2/c8-6-2-1-4(13(14)15)3-5(6)7-9-11-12-10-7/h1-3H,(H,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUYMBWDUWZGHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C2=NNN=N2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

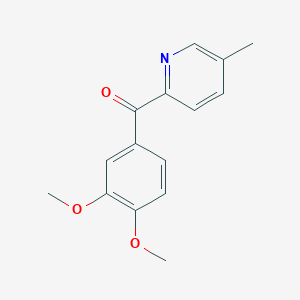
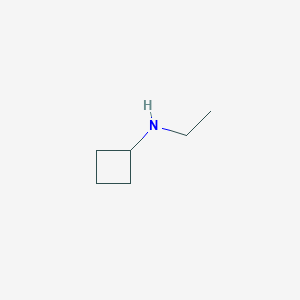
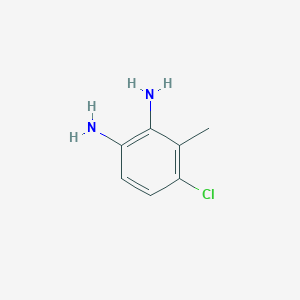
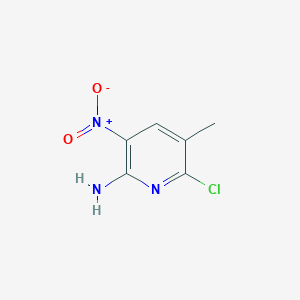
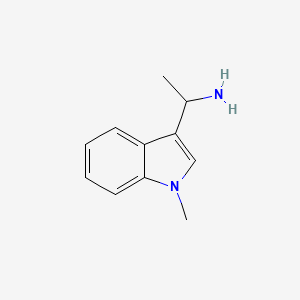
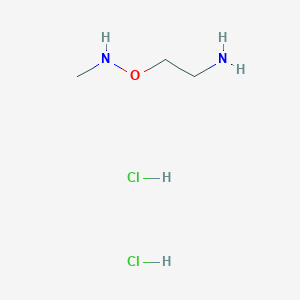
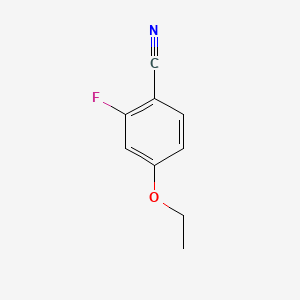


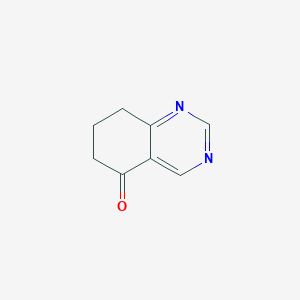

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)
![6-Bromo-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B1358084.png)
